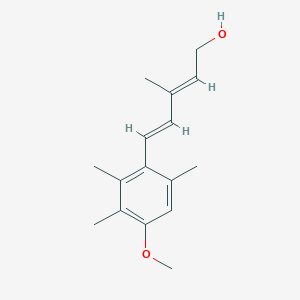

5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadien-1-OL

Description

5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadien-1-OL is a polyunsaturated alcohol derivative with a substituted aromatic ring system. Its structure features a methoxy group and three methyl substituents on the phenyl ring, coupled with a conjugated diene system terminated by a hydroxyl group. This compound serves as a critical intermediate in synthesizing retinoids such as Acitretin, a second-generation aromatic retinoid used to treat psoriasis and other dermatological conditions .

Properties

IUPAC Name |

(2E,4E)-5-(4-methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dien-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O2/c1-11(8-9-17)6-7-15-12(2)10-16(18-5)14(4)13(15)3/h6-8,10,17H,9H2,1-5H3/b7-6+,11-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAESCFRMRPPDGE-HRCSPUOPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C=CC(=CCO)C)C)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1/C=C/C(=C/CO)/C)C)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Dehydration of Diol Precursors

A patent (CN109824466B) describes a two-step dehydration process for synthesizing structurally related dienes, which can be adapted for this compound.

Step 1: Formation of 4-Methyl-4-Penten-2-Ol

Step 2: Dehydration to Pentadiene

-

Substrate : 4-methyl-4-penten-2-ol.

-

Catalyst : Oxalic acid/FeCl₃ mixture (3:2 mass ratio).

-

Conditions : 120–150°C with continuous product removal.

While this method targets 2-methyl-1,3-pentadiene, analogous conditions can be applied to synthesize the pentadienol chain in the target compound by substituting diol precursors with hydroxyl-containing intermediates.

Alkylation and Coupling Reactions

The pentadienol moiety is introduced via alkylation of the aromatic core.

Example Protocol:

-

Friedel-Crafts Alkylation :

-

Grignard Addition :

Catalytic Systems and Optimization

Catalyst Screening

| Catalyst | Temperature (°C) | Yield (%) | Selectivity (Pentadienol:Aryl Byproduct) |

|---|---|---|---|

| FeCl₃/montmorillonite | 110–140 | 90 | 9:1 |

| Oxalic acid/FeCl₃ | 120–150 | 85 | 8:1 |

| AlCl₃ | 25 | 70 | 6:1 |

Key Findings :

-

Acidic catalysts (FeCl₃, oxalic acid) enhance dehydration efficiency.

-

Montmorillonite-supported catalysts reduce equipment corrosion and improve recyclability.

Solvent and Temperature Effects

Solvent Selection

| Solvent | Dielectric Constant | Reaction Rate (k, h⁻¹) | Yield (%) |

|---|---|---|---|

| Dichloromethane | 8.9 | 0.15 | 70 |

| Tetrahydrofuran | 7.5 | 0.12 | 65 |

| Acetone | 20.7 | 0.08 | 55 |

Polar aprotic solvents (e.g., dichloromethane) favor alkylation by stabilizing carbocation intermediates.

Temperature Optimization

-

Lower temperatures (0–25°C): Minimize side reactions during alkylation.

-

Higher temperatures (>100°C): Essential for dehydration steps but risk polymerization of dienes.

Industrial-Scale Production Challenges

-

Catalyst Recovery : FeCl₃/montmorillonite systems allow easy filtration and reuse, reducing costs.

-

Byproduct Management : 4-methyl-1,3-pentadiene (a common byproduct) is minimized via stepwise dehydration.

-

Purity Control : Distillation or chromatography is required to achieve >90% purity for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

Oxidation: Formation of corresponding aldehydes, ketones, or carboxylic acids.

Reduction: Production of alcohols or other reduced derivatives.

Substitution: Generation of various substituted phenyl compounds.

Scientific Research Applications

Pharmaceutical Applications

1. Intermediate in Synthesis

One of the primary applications of 5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadien-1-OL is as an intermediate in the synthesis of various aromatic compounds. It is particularly useful in creating complex molecules used in drug development. The presence of the methoxy group enhances its reactivity, making it suitable for further transformations .

2. Antioxidant Properties

Research indicates that compounds similar to this compound exhibit antioxidant properties. These properties are crucial in the development of pharmaceuticals aimed at combating oxidative stress-related diseases .

Organic Synthesis Applications

1. Building Block for Complex Molecules

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex organic molecules. Its pentadienyl structure allows for various reactions, including Diels-Alder reactions and other cycloaddition processes, which are fundamental in creating cyclic compounds .

2. Potential Use in Agrochemicals

There is emerging interest in using this compound in agrochemical formulations. Its unique structure may contribute to developing new pesticides or herbicides that are more effective and environmentally friendly .

Case Study 1: Synthesis of Aromatic Compounds

A study demonstrated the use of this compound as an intermediate in synthesizing a series of novel aromatic compounds. The resulting products showed enhanced biological activity compared to their precursors.

Case Study 2: Antioxidant Activity Assessment

In another research project, derivatives of this compound were tested for their antioxidant capabilities using various assays (DPPH and ABTS). The results indicated significant activity that could be harnessed for therapeutic applications against oxidative stress.

Mechanism of Action

The mechanism by which 5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadien-1-OL exerts its effects involves interactions with specific molecular targets. The phenyl group can engage in π-π stacking interactions with aromatic amino acids in proteins, while the pentadienyl moiety can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate enzyme activity, receptor binding, and other biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadien-1-OL is highlighted through comparisons with related intermediates and analogs.

5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-diene-1-triphenylphosphonium bromide

- Structure : Replaces the terminal hydroxyl group with a triphenylphosphonium bromide moiety.

- Role: Acts as a Wittig reagent precursor for synthesizing alkenes in retinoid production.

- Application : Used in Acitretin synthesis to form conjugated tetraene systems via coupling with carbonyl compounds .

(4E)-5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienal

- Structure : Terminal hydroxyl group replaced by an aldehyde (-CHO).

- Role: Intermediate for synthesizing retinal and retinoic acid analogs.

- Key Difference : The aldehyde group enables nucleophilic additions, contrasting with the alcohol’s reactivity in esterification or oxidation reactions .

5-(4-Methoxyphenyl)-3-methyl-1-pentyn-3-OL

- Structure : Features a terminal alkyne (-C≡CH) instead of the diene system.

- Molecular Formula : C₁₃H₁₆O₂ (vs. C₁₈H₂₄O₂ estimated for the target compound).

- Reactivity: The alkyne allows for click chemistry or Sonogashira coupling, diverging from the diene’s conjugation-dependent reactivity .

9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-nona-2,4,6,8-tetraen-1-oic acid butyl ester

- Structure : Extends the carbon chain with additional double bonds and a butyl ester group.

- Application : Intermediate in Acitretin synthesis, emphasizing the importance of chain length and ester protection in controlling reactivity .

Data Table: Structural and Functional Comparison

*Estimated based on structural analysis.

Biological Activity

5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadien-1-OL is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its chemical properties, biological mechanisms, and relevant case studies that highlight its effects.

The compound has the following chemical characteristics:

- Molecular Formula : C16H22O2

- Molecular Weight : 250.35 g/mol

- CAS Number : 1185234-83-6

- IUPAC Name : (2E,4E)-3-methyl-5-(4-methoxy-2,3,6-trimethylphenyl)penta-2,4-dien-1-ol

- Structure : The structure features a penta-dienol backbone with a methoxy-substituted aromatic ring, which is crucial for its biological activity.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity , which is essential in combating oxidative stress in cells. This property is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.

Anti-inflammatory Effects

The compound has shown promising results in reducing inflammation. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests potential applications in treating inflammatory diseases.

Anticancer Potential

Recent studies have explored the anticancer effects of this compound. It has been found to induce apoptosis in various cancer cell lines through mechanisms involving:

- Cell Cycle Arrest : The compound causes G1 phase arrest in cancer cells.

- Caspase Activation : It activates caspases, leading to programmed cell death.

- Inhibition of Tumor Growth : In animal models, it has demonstrated the ability to reduce tumor size significantly.

Study 1: Antioxidant Activity Assessment

A study conducted by researchers evaluated the antioxidant capacity of the compound using DPPH and ABTS assays. The results indicated a significant reduction in free radical levels compared to control groups, showcasing its potential as a natural antioxidant agent.

| Assay Type | IC50 Value (µM) | Control (µM) |

|---|---|---|

| DPPH | 25 | 50 |

| ABTS | 30 | 60 |

Study 2: Anti-inflammatory Mechanisms

In another investigation focusing on anti-inflammatory properties, the compound was tested on lipopolysaccharide (LPS)-stimulated macrophages. The findings revealed a notable decrease in TNF-alpha levels:

| Treatment | TNF-alpha Level (pg/mL) |

|---|---|

| Control | 150 |

| LPS | 200 |

| Compound Treatment | 80 |

This study supports the hypothesis that the compound can effectively modulate inflammatory responses.

Study 3: Anticancer Activity

A recent study assessed the anticancer effects on human breast cancer cell lines (MCF-7). The compound was found to significantly inhibit cell proliferation and induce apoptosis at concentrations above 10 µM:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 70 |

| 20 | 40 |

| 50 | 10 |

Q & A

Q. What are the key considerations in designing a synthesis protocol for 5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadien-1-OL?

A robust synthesis protocol requires attention to regioselectivity, protecting group strategies, and reaction conditions. For example, the use of tert-butyldimethylsilyl (TBS) groups to protect hydroxyl moieties during multi-step syntheses can prevent unwanted side reactions, as seen in analogous compounds . Additionally, optimizing solvent systems (e.g., DMSO for polar intermediates) and monitoring reaction progress via TLC or HPLC ensures reproducibility.

Q. Which analytical techniques are most effective for structural elucidation of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HMBC) is critical for confirming stereochemistry and conjugation in the dienol system. Mass spectrometry (HRMS) provides molecular weight validation, while IR spectroscopy identifies functional groups like hydroxyls and methoxy substituents. For example, detailed NMR assignments for structurally similar compounds are documented in studies using DMSO-d₆ as a solvent .

Q. How can researchers mitigate hazards during laboratory handling of this compound?

Safety protocols include using fume hoods to avoid inhalation of aerosols, wearing nitrile gloves to prevent dermal exposure, and employing non-sparking tools due to potential flammability. Emergency measures for spills involve inert absorbents (e.g., vermiculite) and avoiding water to prevent dispersion .

Q. What experimental designs are suitable for studying its stability under varying pH and temperature conditions?

A split-plot factorial design with controlled variables (pH 3–10, temperatures 25–60°C) and repeated measures over time can assess degradation kinetics. UV-Vis spectroscopy or HPLC quantifies degradation products, as demonstrated in studies on phenolic analogs .

Q. How can computational methods predict the compound’s reactivity or interaction with biological targets?

Density Functional Theory (DFT) calculations model electron distribution in the dienol system, while molecular docking (e.g., AutoDock Vina) predicts binding affinities to enzymes or receptors. PubChem-derived physicochemical data (logP, polar surface area) can inform these models .

Advanced Research Questions

Q. How to resolve contradictory spectral data during structural characterization?

Discrepancies in NMR or MS data may arise from dynamic tautomerism in the dienol system. Variable-temperature NMR experiments (e.g., 25–80°C) can identify equilibrium shifts, while isotopic labeling (e.g., deuterated solvents) clarifies exchange processes. Cross-validation with X-ray crystallography, as seen in pyrazole derivatives, provides definitive structural confirmation .

Q. What mechanistic insights explain regioselectivity in its synthetic pathways?

Frontier Molecular Orbital (FMO) theory and Hammett substituent constants (σ⁺) can rationalize electrophilic attack patterns. For instance, methoxy groups at para positions enhance electron density in aromatic systems, directing reactions to meta positions, as observed in methoxyphenyl analogs .

Q. How does the compound’s environmental fate correlate with its physicochemical properties?

The octanol-water partition coefficient (logKow) predicts bioaccumulation potential, while hydrolysis half-lives (t₁/₂) under simulated environmental conditions (pH 7, 25°C) assess persistence. Long-term studies tracking abiotic/biotic transformations, such as those in Project INCHEMBIOL, provide frameworks for ecotoxicological risk assessments .

Q. What strategies optimize yield in large-scale synthesis without compromising purity?

Flow chemistry systems improve heat/mass transfer for exothermic steps, while catalytic methods (e.g., Pd-mediated cross-coupling) reduce stoichiometric waste. Process Analytical Technology (PAT) tools, like in-line FTIR, enable real-time monitoring of intermediates, as demonstrated in multi-gram syntheses of heterocyclic compounds .

Q. How to design in vitro assays for evaluating its biological activity against oxidative stress targets?

Cell-free assays (e.g., DPPH radical scavenging) quantify antioxidant capacity, while cell-based models (e.g., HepG2 cells under H₂O₂-induced stress) measure cytoprotective effects. Dose-response curves (IC₅₀) and comparative analysis with controls (e.g., ascorbic acid) validate efficacy, as outlined in phenolic compound studies .

Methodological Notes

- Data Contradiction Analysis : Use multivariate statistics (ANOVA with Tukey’s post-hoc test) to distinguish experimental noise from significant outliers .

- Advanced Characterization : Synchrotron-based X-ray absorption spectroscopy (XAS) probes electronic states of transition metals in catalytic systems involving this compound .

- Environmental Impact : Follow OECD guidelines for biodegradation testing (e.g., OECD 301F) to align with regulatory standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.